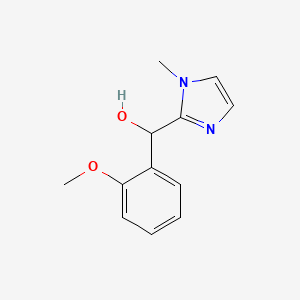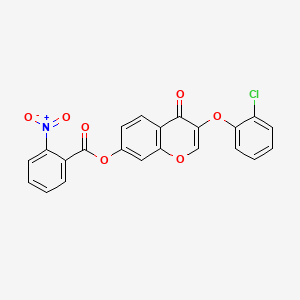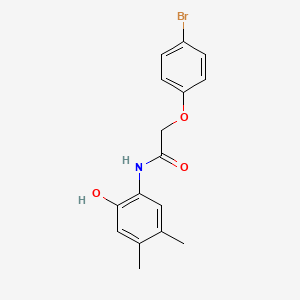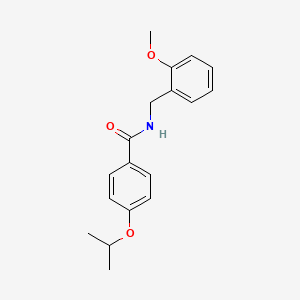![molecular formula C24H32N2O3 B4880586 N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880586.png)
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, commonly known as MPHP, is a synthetic compound that belongs to the family of cathinones. This compound has gained popularity in the scientific community due to its potential therapeutic applications. MPHP is known for its stimulant and psychoactive properties, making it a subject of interest for various studies.
作用機序
The mechanism of action of MPHP is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, focus, and euphoria.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects. Studies have shown that MPHP increases heart rate, blood pressure, and body temperature. Additionally, MPHP has been shown to increase the levels of stress hormones such as cortisol and adrenaline.
実験室実験の利点と制限
MPHP has several advantages for lab experiments. It is a synthetic compound, making it easier to control the dosage and purity of the substance. Additionally, MPHP is relatively stable, making it easier to store and transport. However, MPHP has limitations as well. It has psychoactive properties, making it difficult to use in certain experiments. Additionally, the potential for abuse and addiction makes it necessary to handle the substance with caution.
将来の方向性
There are several future directions for the study of MPHP. One potential direction is to study its potential therapeutic applications in the treatment of inflammatory and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MPHP. Finally, more studies are needed to determine the potential risks and benefits of using MPHP in clinical settings.
Conclusion:
In conclusion, MPHP is a synthetic compound with potential therapeutic applications. The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. MPHP has been shown to have anti-inflammatory and neuroprotective properties. The mechanism of action of MPHP is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. MPHP has several advantages for lab experiments, but it also has limitations due to its psychoactive properties. There are several future directions for the study of MPHP, including its potential therapeutic applications and further research on its mechanism of action.
合成法
The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. The resulting product is then reacted with 3-methoxypropyl chloride to obtain N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide.
科学的研究の応用
MPHP has been shown to have potential therapeutic applications in the treatment of various health conditions. Studies have shown that MPHP has anti-inflammatory properties, making it a potential treatment for inflammatory disorders. Additionally, MPHP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-methoxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-28-19-5-15-25-24(27)21-8-10-22(11-9-21)29-23-13-17-26(18-14-23)16-12-20-6-3-2-4-7-20/h2-4,6-11,23H,5,12-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJASVGXTVFKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)




![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)
![methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880606.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880619.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4880624.png)